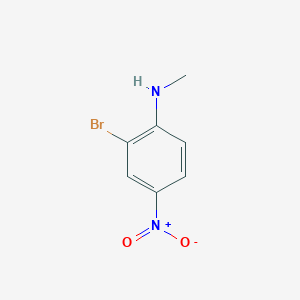

2-bromo-N-methyl-4-nitroaniline

Übersicht

Beschreibung

2-bromo-N-methyl-4-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the second position, a nitro group at the fourth position, and a methyl group on the nitrogen atom. This compound is typically a white to light yellow crystalline solid and is used in various chemical syntheses and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-methyl-4-nitroaniline can be achieved through a multi-step process involving nitration, bromination, and methylation reactions. One common method involves the following steps:

Nitration: The starting material, aniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position, forming 4-nitroaniline.

Bromination: The 4-nitroaniline is then subjected to bromination using bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the ortho position relative to the amino group, yielding 2-bromo-4-nitroaniline.

Methylation: Finally, the amino group of 2-bromo-4-nitroaniline is methylated using methyl iodide in the presence of a base, such as potassium carbonate, to produce this compound

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of specialized equipment such as synthesis reactors, solid-liquid separation devices, and ceramic membrane filters to optimize the reaction conditions and improve yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-N-methyl-4-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Amines or thiols, suitable solvents.

Oxidation: Hydrogen peroxide, acetic acid.

Major Products Formed

Reduction: 2-amino-N-methyl-4-nitroaniline.

Substitution: Various substituted aniline derivatives.

Oxidation: N-oxide derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

2-bromo-N-methyl-4-nitroaniline is used in various scientific research applications, including:

Chemistry: As a reagent in the synthesis of complex organic molecules and as an intermediate in the production of dyes and pigments.

Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the manufacture of agrochemicals, polymers, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-bromo-N-methyl-4-nitroaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding interactions with target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-bromo-4-nitroaniline: Similar structure but lacks the methyl group on the nitrogen atom.

4-bromo-2-nitroaniline: Different substitution pattern on the aniline ring.

2-amino-4-nitroaniline: Lacks the bromine atom and has an amino group instead of a methylated amino group

Uniqueness

2-bromo-N-methyl-4-nitroaniline is unique due to the presence of both the bromine and nitro groups on the aniline ring, as well as the methyl group on the nitrogen atom. This combination of substituents imparts distinct chemical reactivity and properties, making it valuable in various synthetic and research applications .

Biologische Aktivität

2-Bromo-N-methyl-4-nitroaniline is a chemical compound that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula: CHBrNO

Molecular Weight: 217.020 g/mol

Density: 1.8 ± 0.1 g/cm³

Melting Point: 104 °C

Boiling Point: 351.8 ± 22.0 °C at 760 mmHg

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound is known to act as an enzyme inhibitor , potentially blocking the active sites of certain enzymes, which can alter metabolic pathways and affect cellular functions . The nitro group in its structure is capable of participating in redox reactions, while the bromine atom may engage in halogen bonding interactions, enhancing its reactivity with biological molecules.

Biological Activities

-

Antimicrobial Activity

- Studies have shown that this compound exhibits significant antibacterial and antifungal properties against various pathogens. Its efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), has been documented.

- Antiproliferative Effects

- Mutagenicity

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various aniline derivatives, including this compound, against common bacterial strains. Results indicated that this compound displayed a minimum inhibitory concentration (MIC) significantly lower than several other tested compounds, suggesting it could be a potent candidate for developing new antimicrobial agents.

Case Study 2: Anticancer Properties

In vitro studies assessed the effects of this compound on B16 melanoma cells. The findings revealed a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase . This highlights its potential role as a therapeutic agent in cancer treatment.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Bromo-4-nitroaniline | Lacks methyl group on nitrogen | Moderate antibacterial activity |

| 4-Bromo-2-nitroaniline | Different substitution pattern | Antimicrobial properties |

| 2-Amino-4-nitroaniline | Lacks bromine; amino group instead | Lower toxicity; less potent |

Eigenschaften

IUPAC Name |

2-bromo-N-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJJTDUGJKNTEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10604952 | |

| Record name | 2-Bromo-N-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6911-88-2 | |

| Record name | 2-Bromo-N-methyl-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6911-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.